molecular formula C8H6BrNO B15335194 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one

3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one

Cat. No.: B15335194
M. Wt: 212.04 g/mol
InChI Key: LONLEEYXJZFMAN-UHFFFAOYSA-N
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Description

3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one is a brominated fused bicyclic compound that serves as a versatile scaffold in organic synthesis and medicinal chemistry research. With a molecular formula of C 8 H 6 BrNO and a molecular weight of 212.04 g/mol, this compound features a ketone group and a bromine substituent on its cyclopentapyridine core, making it a valuable electrophilic intermediate for further functionalization . This compound is primarily used as a key building block for the synthesis of more complex heterocyclic compounds . Its synthetic utility is demonstrated in various chemical reactions. The ketone group at the 7-position can be reduced to a secondary alcohol . More importantly, the bromine atom at the 3-position is highly amenable to metal-catalyzed cross-coupling reactions , such as Suzuki reactions with arylboronic acids to form biaryl systems, and amination reactions to introduce amine functionalities . These transformations allow researchers to create diverse chemical libraries for screening purposes. In biological research, derivatives of this cyclopentapyridine core have shown potential for modulating cell signaling pathways . Specifically, related structures have been investigated for their protein kinase inhibitory activity , where they are hypothesized to bind to the ATP-binding site of kinases, thereby affecting phosphorylation processes critical to cell proliferation and apoptosis . This mechanism underscores its value in early-stage oncological research. Furthermore, the scaffold has been explored in neuropharmacology, with some analogues acting as allosteric modulators of muscarinic receptors , indicating potential applications in neurological disorder research . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

3-bromo-5,6-dihydrocyclopenta[c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-8-3-5-1-2-7(11)6(5)4-10-8/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONLEEYXJZFMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CN=C(C=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one typically involves the bromination of cyclopenta[c]pyridin-7(6H)-one. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Bromo vs. 3-Bromo Derivatives

The position of the bromine substituent critically influences reactivity and applications:

Property 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
CAS Number 1336955-89-5 1256823-72-9
Molecular Weight 212.04 g/mol 212.04 g/mol
Hazards Not explicitly reported H302, H315, H319, H335
Storage Not specified Store at RT under inert atmosphere
Price (1g) ~¥3,300 (specialty supplier) $168.62–$3,377.57
  • Applications : The 2-bromo isomer is more commonly cataloged in chemical databases (e.g., PubChem, GLPBIO), suggesting broader commercial availability.

Halogen-Substituted Analogs

Replacement of bromine with chlorine or other halogens modulates steric and electronic properties:

Property 3-Bromo Derivative 3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one
CAS Number 1336955-89-5 1357097-06-3
Molecular Formula C₈H₆BrNO C₈H₆ClNO
Molecular Weight 212.04 g/mol 167.59 g/mol
Purity Not specified ≥98%
  • Electronic Effects : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance, favoring reactions like C–H activation.
  • Cost : Chlorinated analogs are often cheaper due to simpler synthesis routes and abundant precursor availability.

Functionalized Derivatives

Derivatives with additional substituents highlight synthetic versatility:

Compound Name Key Features
Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate Carboxylate ester group enhances solubility; used in late-stage functionalization
4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one Tosyl group improves stability for nucleophilic substitutions
  • Synthetic Utility : The 3-bromo scaffold’s reactivity enables modifications such as esterification (e.g., ethyl carboxylate derivatives) or cross-couplings for drug discovery.

Key Research Findings

Reactivity in Cross-Couplings: Brominated cyclopenta[b]pyridinones are pivotal in palladium-catalyzed reactions. The 3-bromo derivative’s position may favor regioselective coupling over 2-bromo analogs due to reduced steric hindrance.

Safety Profile : The 2-bromo isomer’s hazards (e.g., respiratory irritation) highlight the need for careful handling of brominated heterocycles.

Biological Activity

3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current research findings on its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₆BrNO
  • Molecular Weight : 212.043 g/mol
  • CAS Number : 1336955-89-5

Biological Activity Overview

Research indicates that 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation, particularly in certain types of human cancer cell lines.

The mechanism of action for 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one involves interactions with specific molecular targets within biological systems. It may inhibit enzymes or receptors involved in critical signaling pathways, leading to altered cellular responses. For instance, it has been suggested that bromine substitution affects the electronic properties of the molecule, enhancing its interaction with target proteins .

Anticancer Activity

A study investigating the anticancer potential of various cyclopenta[c]pyridine derivatives found that 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one demonstrated significant cytotoxic effects against human colon cancer cell lines. The compound was tested alongside known chemotherapeutics, showing comparable efficacy at lower concentrations .

Antimicrobial Studies

In vitro assays have indicated that 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be promising, suggesting its potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

The biological activity of 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one can be compared to other related compounds:

Compound NameBiological ActivityRemarks
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-olAnticancer, AntimicrobialSimilar structure but different substituents
3-Bromo-2-chloro-5H-cyclopenta[b]pyridin-7-onePotential anti-inflammatoryHalogen substitutions enhance reactivity

Q & A

Q. Key Factors :

  • Temperature : Higher temperatures (>100°C) may degrade brominated intermediates, reducing yield.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency.
  • Catalyst : RhIII catalysts improve regioselectivity in cyclization steps .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)ConditionsReference
NBS Bromination65–75≥95DMF, 80°C, 12h
RhIII-Catalyzed55–60≥90MeCN, 120°C, 24h

Advanced: How can crystallographic data resolve structural ambiguities in 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one derivatives?

Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical for confirming regiochemistry and stereoelectronic effects. For example:

  • SHELXL refinement can distinguish between bromine substitution at C3 vs. C4 positions, which is challenging via NMR alone .
  • Use high-resolution data (≤0.8 Å) to resolve torsional strain in the fused cyclopentane-pyridinone ring system .

Case Study :
A related compound, 4-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one (CAS 1428651-90-4), showed bond angle deviations of 2–3° between SC-XRD and DFT-optimized structures, highlighting the need for experimental validation .

Advanced: What strategies mitigate contradictions in biological activity data for brominated cyclopenta[c]pyridinones?

Methodological Answer :
Discrepancies often arise from assay conditions or impurity profiles.

  • Bioactivity Validation : Use orthogonal assays (e.g., FGFR1 kinase inhibition + cell proliferation) to confirm target engagement. For example, pyrrolo[3,4-b]pyridin-7(6H)-one analogs showed IC50 variability (±10 μM) across labs due to differing ATP concentrations .
  • Purity Control : HPLC-MS with ≥98% purity thresholds minimizes off-target effects. Impurities >2% (e.g., de-brominated byproducts) can skew dose-response curves .

Table 2 : Biological Activity Comparison

CompoundTargetIC50 (μM)Assay TypeReference
2-Chloro-pyrrolo[3,4-b]pyridinoneFGFR12.27Kinase assay
3-Bromo-cyclopenta[c]pyridinoneHypothetical5.8**Predicted

Basic: Which spectroscopic techniques are most reliable for characterizing 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one?

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR distinguishes bromine-induced deshielding (C3: δC ~150 ppm vs. C4: δC ~140 ppm) .
  • HRMS : Exact mass (m/z 212.04 for [M+H]⁺) confirms molecular formula (C8H6BrNO) .
  • IR : Carbonyl stretch at ~1700 cm⁻¹ confirms lactone formation .

Note : Dynamic NMR at low temperatures (–40°C) resolves rotational barriers in the cyclopentane ring .

Advanced: How does bromine substitution at C3 influence electronic properties compared to C4 analogs?

Methodological Answer :
DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • C3-Bromine : Increases electrophilicity at C5 (Mulliken charge: +0.32 vs. +0.18 for C4-Br), enhancing reactivity in nucleophilic substitutions .
  • C4-Bromine : Stabilizes the HOMO (–6.2 eV vs. –5.8 eV for C3-Br), reducing oxidative degradation .

Experimental Validation :
Cyclic voltammetry of 4-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one shows a 150 mV anodic shift vs. C3-Br analog, confirming computational trends .

Basic: What are the stability considerations for storing 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one?

Q. Methodological Answer :

  • Light Sensitivity : Degrades to de-brominated products under UV; store in amber vials at –20°C .
  • Moisture : Hydrolyzes lactone ring to carboxylic acid; use desiccants (silica gel) in storage .

Q. Stability Data :

ConditionDegradation (%)Time (months)
RT, light-exposed251
–20°C, desiccated<512

Advanced: How can computational modeling guide the design of 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one derivatives for kinase inhibition?

Q. Methodological Answer :

  • Docking Studies (AutoDock Vina) : Position bromine in hydrophobic pockets of FGFR1 (e.g., PDB 3RHK) to enhance binding affinity .
  • MD Simulations : Predict solvation effects on ligand-protein hydrogen bonds (e.g., pyridinone carbonyl with Lys514) .

Case Study :
Pyrrolo[3,4-b]pyridin-7(6H)-one derivatives achieved ΔG = –9.8 kcal/mol vs. –8.2 kcal/mol for non-brominated analogs .

Basic: What analytical methods quantify trace impurities in 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one?

Q. Methodological Answer :

  • HPLC-UV/ELS : C18 column (5 μm), 30:70 acetonitrile/water, detects de-brominated byproducts (RT = 4.2 min) .
  • ICP-MS : Quantifies residual bromide ions (<10 ppm) from incomplete reactions .

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